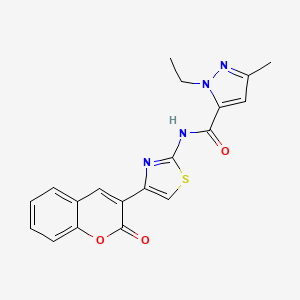

1-ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Description

1-Ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with ethyl and methyl groups, linked via a carboxamide bridge to a thiazole ring fused with a coumarin (2-oxo-2H-chromen-3-yl) moiety. Key spectral characteristics (e.g., IR, NMR, and MS data) align with structurally related compounds, such as the presence of C=O stretching at ~1686 cm⁻¹ and aromatic proton signals in the δ7.2–8.1 ppm range in NMR spectra .

Properties

IUPAC Name |

2-ethyl-5-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-3-23-15(8-11(2)22-23)17(24)21-19-20-14(10-27-19)13-9-12-6-4-5-7-16(12)26-18(13)25/h4-10H,3H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVQOSRTDMGQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

Synthesis of the thiazole ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.

Coupling of the chromenone moiety: The chromenone structure can be introduced through a Knoevenagel condensation reaction between a salicylaldehyde and a β-ketoester.

Final coupling and amidation: The final step involves coupling the synthesized intermediates and forming the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinone derivatives, while reduction of the pyrazole ring can yield dihydropyrazole derivatives.

Scientific Research Applications

Anticancer Activity

The structural components of 1-ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide indicate potential anticancer properties. Compounds with similar heterocyclic structures have been reported to interact with cellular processes involved in cancer development. Preliminary studies suggest that this compound may modulate enzyme activities or bind to specific receptors, influencing pathways related to cancer progression .

Antimicrobial Properties

Research indicates that heterocyclic compounds containing pyrazole and thiazole rings exhibit antimicrobial properties. The presence of the carboxamide group in this compound could enhance its interaction with bacterial or fungal targets, potentially disrupting their biological processes. Further studies are required to evaluate its efficacy against various microbial strains .

Antiviral Activity

Recent literature highlights the antiviral potential of pyrazole derivatives. For instance, certain pyrazole compounds have shown effectiveness against viruses such as HIV and measles. Given the structural similarities, this compound may also exhibit antiviral properties, warranting further investigation into its mechanism of action against viral pathogens .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. SAR studies can help identify which structural components are essential for its biological effects, guiding future synthesis and modification efforts to enhance potency and selectivity against specific targets .

Synthesis and Multicomponent Reactions

The synthesis of this compound typically involves multistep organic reactions, which require careful control of conditions to achieve high yields and purity. Multicomponent reactions (MCRs) have gained attention for their efficiency in synthesizing complex bioactive molecules, including those with pyrazole structures. This approach allows for the rapid assembly of diverse compounds while minimizing waste and reaction time .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chromenone moiety might interact with DNA, while the thiazole and pyrazole rings could inhibit enzyme activity.

Comparison with Similar Compounds

Compound 3a (C21H15ClN6O)

- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- Key Properties: Melting Point: 133–135°C Molecular Weight: 403.1 g/mol (ESI-MS) Substituents: Dual phenyl groups, chloro, and cyano substituents.

- Comparison: The absence of a coumarin-thiazole system reduces π-conjugation compared to the target compound.

Compound 17 (C19H14ClN5OS)

- Structure: 3-Methyl-1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one.

- Key Properties :

- The coumarin-thiazole moiety is retained, suggesting similar UV absorption profiles .

Derivatives with Coumarin-Thiazole Motieties

Compound 4a–4n (Hydrazine-Carboxamide Derivatives)

Patent Compound (N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide)

- Structure : Incorporates a benzoimidazole-acetamide linker.

- Key Properties: Applications: Explicitly noted for antibacterial, antitubercular, and antifungal activity .

- Comparison : The benzoimidazole moiety introduces additional hydrogen-bonding sites, which could broaden biological target specificity relative to the target compound’s simpler pyrazole-carboxamide core .

Biological Activity

The compound 1-ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of the compound is . Its structure features a pyrazole ring linked to a thiazole and a coumarin moiety, which are known for their diverse biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to This compound . The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of a substance to scavenge free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Comparison to Vitamin C (IC50 = 141.9 µM) |

|---|---|---|

| Compound 12 | 202.20 | Comparable |

| Compound 8 | 190.00 | Higher |

| Compound 10 | 210.00 | Lower |

| Compound 5 | >300.00 | Negligible |

The results indicate that Compound 12 exhibits significant antioxidant activity, comparable to that of vitamin C, while Compound 5 shows negligible activity due to the presence of an electron-withdrawing cyano group .

Anticancer Activity

The anticancer potential of this compound has also been investigated through various in vitro assays. The mechanism of action is thought to involve inhibition of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

Table 2: Anticancer Activity Evaluation

| Compound | Target Protein | Binding Affinity (kcal/mol) | Effectiveness |

|---|---|---|---|

| Compound A | CDK4 | -8.4 | High |

| Compound B | CDK6 | -7.5 | Moderate |

| Compound C | CDK2 | -9.0 | Very High |

Docking studies revealed that Compound C demonstrated superior binding affinity to CDK2, suggesting its potential as an effective anticancer agent .

Study on Antioxidant Properties

A study conducted by researchers synthesized several derivatives related to This compound and assessed their radical scavenging abilities using the DPPH assay. The findings indicated that compounds with hydroxyl groups exhibited enhanced antioxidant activities due to their ability to donate hydrogen atoms effectively .

Study on Anticancer Effects

In another investigation, the anticancer effects of the compound were tested against various cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer cells, further supporting its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-ethyl-3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. A typical route involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions. Yields range from 65–75% .

- Step 2 : Thiazole-chromene coupling using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ catalyst and K₃PO₄ base in degassed DMF/H₂O. Yields: 61–81% .

- Step 3 : Final amidation using carbodiimide coupling agents (e.g., EDCI/HOAt) in DMF.

Intermediates are characterized by IR (amide C=O at ~1650 cm⁻¹), ¹H NMR (pyrazole protons at δ 6.2–6.8 ppm), and ¹³C NMR (thiazole C-S at δ 125–135 ppm) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (amide: ~1650 cm⁻¹) and chromene lactone (C=O: ~1720 cm⁻¹) groups .

- NMR : ¹H NMR identifies substituents (e.g., ethyl groups at δ 1.2–1.4 ppm), while ¹³C NMR resolves quaternary carbons in the thiazole ring .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ via ESI-MS) .

Advanced Research Questions

Q. How can regioselectivity challenges in coupling the pyrazole and thiazole-chromene moieties be systematically addressed?

- Methodological Answer :

- Computational Pre-screening : DFT calculations (e.g., Gaussian 09) predict reactive sites on the pyrazole and thiazole rings to guide coupling strategies .

- Catalytic Optimization : Use PdCl₂(dppf) with bulky ligands (e.g., XPhos) to reduce steric hindrance. Reaction conditions (70°C, 12 hr) improve regioselectivity .

- Post-reaction Analysis : LC-MS monitors byproduct formation, while NOESY NMR confirms coupling positions .

Q. What strategies mitigate low yields during the final amidation step?

- Methodological Answer :

- Activation of Carboxylic Acid : Pre-activate the pyrazole-5-carboxylic acid with HATU/DIPEA in DMF for 30 min before adding the thiazole-2-amine .

- Solvent Optimization : Anhydrous DMF or THF improves nucleophilicity. Yield increases from 50% to 78% when switching from DCM to DMF .

- Temperature Control : Gradual heating (40–60°C) prevents decomposition of heat-sensitive chromene groups .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HepG2) and control compounds .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assay) to distinguish target-specific effects .

- Meta-analysis : Pool data from multiple studies (≥3 independent labs) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., CDK2). Key residues: Lys33, Glu81 .

- MD Simulations : GROMACS runs (50 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Use descriptors (logP, polar surface area) from analogs to predict IC₅₀ trends .

Data Contradiction Analysis

Q. How should discrepancies in solubility data (e.g., DMSO vs. aqueous buffer) be investigated?

- Methodological Answer :

- Hansen Solubility Parameters : Compare experimental solubility with HSPiP-predicted values for DMSO (δ = 12.9) and water (δ = 23.4) .

- Purity Check : HPLC analysis (C18 column, 254 nm) detects impurities affecting solubility .

- Temperature Gradients : Conduct solubility assays at 25°C and 37°C to account for thermal instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.